Product packaging for 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline(Cat. No.:)

1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline

Cat. No.: B8233351
M. Wt: 330.38 g/mol
InChI Key: CBWPZJRJHHYFEE-VWYCJHECSA-N
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Description

Stereochemical Significance of 4-Substituted Prolines in Biological and Synthetic Systems

The stereochemistry of substituents at the 4-position of the proline ring has a profound impact on its conformational equilibrium. The pyrrolidine (B122466) ring of proline can adopt two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The presence of a substituent at the 4-position can bias this equilibrium towards one pucker over the other, a phenomenon influenced by steric and stereoelectronic effects.

The introduction of a 4-substituent also influences the pKa of the ring nitrogen, with electron-withdrawing groups leading to a decrease in basicity. nih.gov This modulation of the electronic properties of the proline ring can further impact the kinetics and thermodynamics of prolyl peptide bond isomerization. nih.gov

The Role of N-Acylated Hydroxyprolines in Conformational Control and Molecular Design

The acylation of the proline nitrogen introduces another layer of conformational control. The nature of the N-acyl group can influence the cis/trans isomer ratio of the amide bond. Bulky N-acyl groups can sterically disfavor the cis conformation, thereby promoting the trans isomer.

In the context of 4-hydroxyproline (B1632879), N-acylation, as in 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline, combines the conformational biases of both the 4-substituent and the N-acyl group. The Boc (tert-butoxycarbonyl) protecting group, along with the valine residue, constitutes a sterically demanding N-acyl moiety. This, in conjunction with the inherent preference of the (4R)-hydroxyproline for a Cγ-exo pucker, is expected to strongly favor a trans-amide bond. This synergistic effect is crucial in peptide synthesis for directing the folding of the peptide chain into a desired conformation.

The interplay between the N-acyl group and the 4-substituent can be harnessed to stabilize specific secondary structures like β-turns and polyproline helices. The ability to dictate local conformation with such precision makes N-acylated hydroxyprolines valuable tools in the design of peptidomimetics and other bioactive molecules.

Academic Research Perspectives on this compound

While direct and extensive academic research focusing solely on this compound is not abundant in the public domain, its significance can be inferred from its role as a synthetic intermediate and from studies on analogous compounds. This dipeptide is primarily utilized as a building block in the solid-phase and solution-phase synthesis of more complex peptides. Its pre-defined stereochemistry and the presence of the Boc protecting group make it a valuable component for the controlled, stepwise assembly of peptide chains.

Conformational studies on similar N-acylated (4R)-4-hydroxyproline derivatives provide insights into the expected behavior of this compound. X-ray crystallographic and NMR spectroscopic analyses of N-acetyl-(4R)-4-hydroxy-L-proline methyl ester, for example, have confirmed a preference for a trans-amide bond and a Cγ-exo ring pucker. nih.gov It is reasonable to extrapolate that the bulkier Boc-L-valyl group would further reinforce this preference for the trans-conformation.

The combination of the valine residue with the hydroxyproline (B1673980) moiety in this dipeptide is also of interest. Valine is a β-branched amino acid, and its incorporation can introduce specific steric constraints that influence the local peptide structure. The use of this compound in peptide synthesis, therefore, allows for the introduction of a conformationally biased dipeptide unit that can act as a nucleation site for folding or as a stabilizer of a particular secondary structure.

Future research could focus on the detailed conformational analysis of this compound in various solvents to quantify the energetic preferences for different rotamers and ring puckers. Such studies would provide a more precise understanding of its conformational landscape and further solidify its role as a predictable and valuable tool in rational peptide design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O6 B8233351 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWPZJRJHHYFEE-VWYCJHECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Boc L Valyl 4r 4 Hydroxy L Proline

Strategies for Stereoselective Access to (4R)-4-Hydroxy-L-proline Precursors

The synthesis of the target dipeptide fundamentally relies on the availability of enantiomerically pure (4R)-4-hydroxy-L-proline. This non-essential amino acid is a major component of collagen. hmdb.ca Traditionally, it is produced by the acidic hydrolysis of collagen, but this method has significant drawbacks. researchgate.netnih.gov Modern synthetic chemistry has developed more controlled and efficient stereoselective methods, which can be broadly categorized into chemoenzymatic/biocatalytic routes and enantioselective chemical transformations.

Chemoenzymatic Synthesis and Biocatalytic Routes to Hydroxyproline (B1673980) Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative to classical chemical synthesis for producing hydroxyproline derivatives. These methods leverage the inherent stereospecificity of enzymes to achieve high enantiomeric purity.

One prominent biocatalytic approach is the direct hydroxylation of L-proline using proline 4-hydroxylase (P4H) enzymes. researchgate.netnih.gov These enzymes, typically non-heme iron-dependent dioxygenases, catalyze the regio- and stereospecific introduction of a hydroxyl group at the C-4 position of the proline ring. researchgate.net Significant success has been achieved by overexpressing P4H genes from various microbial sources, such as Dactylosporangium sp., in host organisms like Escherichia coli. nih.gov This metabolic engineering strategy allows for the production of trans-4-hydroxy-L-proline from L-proline or even directly from glucose, with reported yields reaching up to 41 g/L. nih.govresearchgate.net The process requires 2-oxoglutarate, which can be supplied from the cell's own metabolic pathways. nih.govresearchgate.net

Another powerful strategy is the chemoenzymatic kinetic resolution of racemic precursors. For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to selectively hydrolyze one enantiomer of a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.netresearchgate.net This process can yield the desired (R)-enantiomer with very high enantiomeric excess (>99.5% ee). researchgate.netresearchgate.net The remaining keto-ester can then be subjected to a diastereoselective reduction to install the hydroxyl group, followed by hydrolysis to yield the final cis-4-hydroxy-D-proline. researchgate.netresearchgate.net

Enzyme/SystemSubstrateProductKey Features
Proline 4-Hydroxylase (P4H)L-Prolinetrans-4-Hydroxy-L-prolineDirect, stereospecific C-H hydroxylation. nih.govresearchgate.net
Recombinant E. coli expressing P4HL-Proline, Glucosetrans-4-Hydroxy-L-prolineHigh yields through whole-cell biocatalysis. nih.govresearchgate.net
Candida antarctica lipase B (CALB)Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester(R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl esterEnzymatic kinetic resolution with high enantioselectivity. researchgate.netresearchgate.net

Enantioselective Chemical Transformations for Pyrrolidine (B122466) Ring Functionalization

Purely chemical methods provide versatile pathways to functionalized pyrrolidine rings, offering access to a wide range of derivatives beyond what is naturally available. These strategies often start from readily available chiral precursors or employ asymmetric catalysis to establish the required stereocenters.

A common strategy involves starting with a chiral precursor like N-Boc-4-oxo-L-proline benzyl (B1604629) ester. acs.orgnih.gov The stereoselective reduction of the ketone at the C-4 position is a critical step. Reagents like sodium borohydride (B1222165) can be used, though this may lead to a mixture of diastereomers that require separation. abdn.ac.uk More sophisticated methods utilize chiral catalysts or directing groups to achieve higher diastereoselectivity.

Another approach is the functionalization of the pyrrolidine ring via electrophilic reactions. For example, an enolate equivalent of N-Boc-4-oxo-L-proline can be generated and then reacted with an electrophile. acs.orgnih.gov While this is often used for fluorination or alkylation, the underlying principle of forming a new stereocenter on the proline ring is broadly applicable. acs.orgnih.gov Furthermore, cascade reactions, such as an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion, have been developed to create functionalized pyrrolidines with multiple stereocenters in a single operation. scispace.com

Regioselective N-Protection of the (4R)-4-Hydroxy-L-proline Scaffold

In the context of synthesizing 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline, the N-protection strategy is applied to the valine residue, not the hydroxyproline. The amino group of (4R)-4-hydroxy-L-proline becomes part of the peptide bond and is thus not protected in the final product. However, the synthesis requires a free amino group on the hydroxyproline to react with the activated carboxyl group of N-Boc-L-valine.

Should a synthetic route require temporary protection of the hydroxyproline's nitrogen, standard protecting groups used in peptide chemistry, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), can be employed. The key challenge is the regioselective protection of the nitrogen atom in the presence of the C-4 hydroxyl group. Typically, under standard conditions (e.g., using Boc-anhydride with a base), the secondary amine is more nucleophilic than the secondary alcohol, allowing for preferential N-protection. For instance, N-Boc-cis-4-hydroxy-L-proline can be prepared for use in further synthetic manipulations. biorxiv.org

Optimized Peptide Bond Formation Protocols for Valyl Moiety Integration

The formation of the amide bond between the sterically hindered N-Boc-L-valine and the secondary amine of (4R)-4-hydroxy-L-proline is a critical step that requires optimized coupling protocols to ensure high yield and prevent racemization.

Solution-Phase Amide Coupling Approaches for Dipeptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a well-established method for creating dipeptides. americanpeptidesociety.org The process involves activating the carboxylic acid of the N-protected amino acid (N-Boc-L-valine) to make it susceptible to nucleophilic attack by the amino group of the second amino acid ((4R)-4-hydroxy-L-proline).

A variety of coupling reagents are available for this purpose. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their efficiency. americanpeptidesociety.org These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To minimize the risk of racemization and side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.org These additives trap the O-acylisourea to form an active ester, which is less prone to racemization and couples efficiently. americanpeptidesociety.org Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), offer high coupling efficiency, particularly for hindered amino acids. nih.gov

Coupling Reagent ClassExamplesMechanism of ActionAdvantages/Disadvantages
CarbodiimidesDCC, DICFormation of O-acylisourea intermediate. americanpeptidesociety.orgCost-effective; may require additives (e.g., HOBt) to suppress racemization. americanpeptidesociety.org
Phosphonium SaltsBOP, PyBOPFormation of phosphonium active ester.High efficiency; can be toxic.
Aminium/Uronium SaltsHBTU, HATU, HCTUFormation of uronium active ester.Fast reaction times, high yields, low racemization. nih.gov

Solid-Phase Synthesis Techniques for Incorporating Modified Proline Residues

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative to solution-phase methods, where the peptide is assembled sequentially on a solid resin support. nih.govacs.org This approach simplifies purification, as excess reagents and byproducts are washed away after each step. nih.gov

The synthesis of the target dipeptide via SPPS would typically involve anchoring the (4R)-4-hydroxy-L-proline to a suitable resin, often via its carboxyl group. A common challenge in SPPS involving C-terminal proline residues is the risk of diketopiperazine formation, where the N-terminal dipeptide cleaves from the resin to form a cyclic dipeptide. google.com To circumvent this, specialized resins like 2-chlorotrityl chloride resin are often used, which are more resistant to this side reaction. google.com

Once the hydroxyproline is anchored, its N-terminal protecting group (e.g., Fmoc) is removed, and the next amino acid, Fmoc-L-valine, is coupled using standard activation methods (e.g., DIC/OxymaPure or HATU/DIEA). nih.govacs.org The incorporation of modified proline residues like hydroxyproline is a common practice in SPPS. nih.gov A technique known as "proline editing" even uses Fmoc-4R-Hyp incorporated into a peptide on a solid phase as a handle for further chemical modifications. nih.govacs.org

For synthesizing just the dipeptide, a fragment approach might be used where a pre-formed tripeptide containing the C-terminal proline is synthesized on one resin, cleaved, and then attached to a different resin for further elongation to avoid diketopiperazine formation. google.com

Chromatographic and Spectroscopic Methods for Assessing Synthetic Purity and Yield

The assessment of purity and the confirmation of the chemical structure are paramount following the synthesis of this compound. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for determining purity and verifying molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for evaluating the purity of synthetic peptides. nih.govresearchgate.net The dipeptide is separated from starting materials and byproducts based on its hydrophobicity. A C18 column is typically employed, and elution is achieved using a gradient of an organic solvent (usually acetonitrile) in an aqueous mobile phase, both commonly containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative RP-HPLC Conditions for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 95% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm and 280 nm

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled directly with HPLC (LC-MS), is used to confirm the molecular weight of the synthesized compound. The expected mass for this compound (C₁₅H₂₆N₂O₆, Molecular Weight: 330.38 g/mol ) would be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 331.19.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by detailing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The spectra for the dipeptide are predicted based on the known spectra of its constituent amino acid derivatives, Boc-L-valine and (4R)-4-hydroxy-L-proline. chemicalbook.comnih.govnih.gov The formation of the amide bond induces characteristic shifts, particularly for the α-protons and α-carbons of both residues.

Table 2: Predicted ¹H-NMR Chemical Shifts (in CDCl₃, ~400 MHz)

AssignmentPredicted δ (ppm)Multiplicity
Boc (9H)~1.45s
Val γ-CH₃ (6H)~0.9-1.0d
Val β-CH (1H)~2.1-2.2m
Val α-CH (1H)~4.1-4.3m
Pro β-CH₂ (2H)~2.1-2.4m
Pro γ-CH (1H)~4.4-4.6m
Pro δ-CH₂ (2H)~3.4-3.7m
Pro α-CH (1H)~4.6-4.7m
NH (1H)~5.1-5.3d

Table 3: Predicted ¹³C-NMR Chemical Shifts (in CDCl₃, ~100 MHz)

AssignmentPredicted δ (ppm)
Boc C(CH₃)₃~28.3
Val γ-CH₃~17-19
Val β-CH~30-31
Pro β-CH₂~39-40
Pro δ-CH₂~55-56
Val α-CH~59-60
Pro α-CH~61-62
Pro γ-CH~71-72
Boc C(CH₃)₃~80.0
Boc C=O~155-156
Val C=O (Amide)~171-172
Pro C=O (Carboxyl)~175-177

Conformational Analysis and Stereochemical Impact of 1 Boc L Valyl 4r 4 Hydroxy L Proline

Investigation of Pyrrolidine (B122466) Ring Pucker in 4-Hydroxyproline (B1632879) Conjugates

The five-membered pyrrolidine ring of 4-hydroxyproline is not planar and exists in a dynamic equilibrium between two primary puckered conformations. These conformations are crucial as they are directly linked to the peptide's backbone torsion angles and the cis/trans isomerism of the amide bond. nih.gov The substituents on the pyrrolidine ring play a determining role in the conformational preference of the ring. nih.gov

The puckering of the pyrrolidine ring is typically described by two main "envelope" conformations: Cγ-exo and Cγ-endo (also referred to as C-4 exo and endo). In the C-4 exo pucker, the C-4 carbon atom is displaced on the opposite side of the ring from the carboxyl group. Conversely, in the C-4 endo pucker, the C-4 carbon is displaced on the same side as the carboxyl group. For (2S,4R)-4-hydroxyproline, the configuration present in the title compound, the pyrrolidine ring shows a strong preference for the C-4 exo conformation. nih.govnih.gov This preference is largely attributed to the gauche effect, an electronic interaction that stabilizes the arrangement where the electronegative hydroxyl group is gauche to the prolyl amide group. nih.gov

The C-4 exo pucker is associated with more compact secondary structures and a trans amide bond, while the endo pucker favors more extended conformations and is strongly associated with a cis amide bond. scispace.comnih.gov The stabilization of the trans amide bond by the exo pucker is further enhanced by an n → π* interaction, where the lone pair of electrons from one amino acid's oxygen atom interacts with the antibonding orbital of the carbonyl group of the next. nih.govnih.gov

Table 1: Correlation between Pyrrolidine Ring Pucker and Peptide Conformation

Ring Pucker Associated Amide Bond Preferred Backbone Conformation Stabilizing Interactions
C-4 Exo Trans Compact (e.g., Polyproline II helix) Gauche effect, n → π* interaction
C-4 Endo Cis Extended Steric minimization in cis form

The conformational equilibrium of the pyrrolidine ring is highly sensitive to the nature and stereochemistry of its substituents. In the case of 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline, both the hydroxyl group at C-4 and the N-acyl (Boc-L-valyl) group at the nitrogen atom influence the ring's pucker.

The (4R)-hydroxyl group is a key determinant, strongly favoring the C-4 exo pucker due to stereoelectronic effects. nih.gov The electron-withdrawing nature of the hydroxyl group leads to a preference for a pseudo-axial position on the ring, which is achieved in the exo conformation. nih.gov This effect is so pronounced that other electron-withdrawing groups at the 4R position, such as fluorine or nitrobenzoate, also strongly induce an exo pucker. nih.govresearchgate.net Conversely, if the hydroxyl group were in the (4S) configuration, it would favor the C-4 endo pucker. nih.gov

Chiral Induction and Stereocontrol within Related Peptide Architectures

The well-defined conformational preferences of the this compound moiety make it a valuable tool for chiral induction and stereocontrol in synthetic peptide chemistry. The rigid C-4 exo pucker of the hydroxyproline (B1673980) ring translates into a predictable local geometry, which can influence the stereochemical outcome of reactions at adjacent positions or guide the folding of a larger peptide chain.

For example, the fixed orientation of the substituents on the pyrrolidine ring can be used to direct the approach of reagents in asymmetric synthesis. The hydroxyproline scaffold has been widely employed in the design of chiral catalysts and auxiliaries for reactions such as aldol, Michael, and Mannich additions. nih.gov In the context of peptide structure, the incorporation of (4R)-hydroxyproline is a known strategy to stabilize specific secondary structures, most notably the collagen triple helix. nih.govnih.gov The exo pucker pre-organizes the peptide backbone into a conformation compatible with the polyproline II (PPII) helix, a key component of the collagen structure. nih.gov This conformational control allows for the design of synthetic collagen-mimetic peptides with enhanced thermal stability. nih.gov

Application of Advanced Structural Elucidation Techniques

The detailed conformational analysis of this compound and related peptides relies on a combination of high-resolution spectroscopic and crystallographic techniques. These methods provide complementary information about the molecule's structure in both the solution and solid states.

NMR spectroscopy is a powerful tool for investigating the dynamic conformational equilibria of peptides in solution. chemrxiv.org For hydroxyproline-containing peptides, ¹H and ¹³C NMR provide a wealth of information. Key parameters include:

Chemical Shifts: The chemical shifts of the proline ring protons (Hα, Hβ, Hγ, Hδ) are sensitive to the ring pucker. nih.gov

Vicinal Coupling Constants (³J): The coupling constants between adjacent protons, particularly ³J(Hα,Hβ), can be used to determine the dihedral angles and thus distinguish between exo and endo puckers. nih.gov

Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence or absence of specific NOEs, such as between the Hα of the valine residue and the Hδ protons of the hydroxyproline, can confirm the cis or trans conformation of the valyl-hydroxyproline peptide bond. chemrxiv.orgnih.gov

Cis/Trans Isomerism: The presence of a proline or hydroxyproline residue often leads to the observation of two distinct sets of NMR signals, corresponding to the cis and trans isomers of the preceding peptide bond. nih.gov The relative integration of these signals allows for the quantification of the cis/trans population, which is directly linked to the ring pucker equilibrium. For (4R)-Hyp, the trans isomer is typically dominant. nih.gov

Table 2: Representative NMR Parameters for Conformational Analysis of Proline Derivatives

NMR Parameter Information Gained Typical Observation for (4R)-Hyp
¹H Chemical Shifts Local electronic environment, ring pucker Distinct shifts for exo vs. endo conformers
³J Coupling Constants Dihedral angles, ring conformation Specific J-values correlate with exo pucker
NOE Inter-proton distances, cis/trans isomerism Key cross-peaks confirm trans-amide bond
¹³C Chemical Shifts Cis/trans isomerism, ring pucker Cβ and Cγ shifts differ significantly between isomers

X-ray crystallography provides a precise, static picture of the molecule's three-dimensional structure in the solid state. mdpi.com For dipeptides and larger peptides containing 4-hydroxyproline, crystal structures have unequivocally confirmed the conformational preferences predicted by theoretical and solution-state studies. nih.govresearchgate.net

A crystal structure of a molecule like this compound would reveal:

Precise Bond Lengths and Angles: Providing fundamental geometric data.

Torsion Angles: Accurately defining the backbone (φ, ψ, ω) and side-chain (χ) angles, which definitively characterizes the ring pucker as C-4 exo or endo. nih.gov

Intra- and Intermolecular Interactions: Detailing the hydrogen bonding networks and van der Waals contacts that stabilize the crystal packing. For instance, the hydroxyl group of hydroxyproline is often involved in extensive hydrogen bonding with solvent molecules or neighboring peptide chains, which is critical for the supramolecular assembly of structures like collagen. nih.gov

Studies on similar molecules, such as (2S,4R)-4-hydroxyproline(4-nitrobenzoate), have crystallographically confirmed the Cγ-exo ring pucker, with the substituent at the C-4 position adopting a pseudoaxial orientation. nih.gov Such solid-state data provides an essential benchmark for validating and refining the conformational models derived from NMR and computational methods.

Circular Dichroism Spectroscopy for Secondary Structure Analysis in Solution

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. This method relies on the differential absorption of left and right-handed circularly polarized light by chiral molecules, providing insights into the conformational preferences of the peptide backbone. For a dipeptide such as this compound, CD spectroscopy is particularly useful for identifying the presence of ordered structures like β-turns and polyproline II (PPII) helices, as well as disordered or random coil conformations.

The conformation of proline-containing peptides is significantly influenced by the constrained nature of the proline ring and the potential for cis-trans isomerization of the Xaa-Pro peptide bond. In the case of this compound, the presence of the bulky Boc-valyl group and the hydroxyl substituent on the proline ring further directs its conformational landscape.

Research Findings from Analogous Compounds

While specific experimental CD data for this compound is not extensively available in public literature, the analysis of structurally similar proline-containing dipeptides provides a strong basis for predicting its conformational behavior. Research on various N-acyl-proline derivatives and other dipeptides containing proline reveals several key findings:

β-Turn Conformations: Proline residues are frequently found in β-turns, which are stabilized by intramolecular hydrogen bonds. The CD spectra of peptides adopting β-turn structures are characterized by specific patterns. For instance, a classic type II β-turn often exhibits a weak positive band around 220-230 nm and a strong negative band near 200 nm. Computational and spectroscopic studies on model dipeptides have shown that the stereochemistry and the solvent environment play a crucial role in stabilizing these turns. nih.govuantwerpen.be The intramolecular hydrogen bonding that stabilizes β-turns can persist even in strongly hydrogen-bonding solvents like DMSO for some proline-containing peptides. nih.govuantwerpen.benih.govrsc.org

Polyproline II (PPII) Helix: Short sequences of proline can adopt a polyproline II (PPII) helix conformation, a left-handed helix with a characteristic CD signature. researchgate.net The PPII structure is defined by a strong negative band typically observed around 204 nm and a weak positive band near 228 nm. researchgate.netnih.gov The presence of the (4R)-4-hydroxy group on the proline ring, as seen in collagen, is known to stabilize such extended helical structures through stereoelectronic effects and hydrogen bonding.

Solvent Effects: The solvent environment has a profound impact on the secondary structure of peptides. nih.govuantwerpen.be In non-polar solvents, intramolecular hydrogen bonds are favored, often leading to more ordered structures like β-turns. In polar, hydrogen-bonding solvents, competition between solute-solvent and intramolecular hydrogen bonds can lead to a shift in the conformational equilibrium, potentially favoring more extended or disordered structures. nih.govrsc.org Vibrational circular dichroism (VCD) studies on related peptides have highlighted the necessity of explicitly considering solvent interactions to accurately interpret spectroscopic data. nih.govuantwerpen.be

Expected CD Spectral Features for this compound

Based on the analysis of related compounds, the CD spectrum of this compound in solution would be a composite of the different conformations present at equilibrium.

In a non-polar solvent like chloroform (B151607) or cyclohexane, the dipeptide would likely exhibit a spectrum indicative of a significant population of β-turn structures, stabilized by an intramolecular hydrogen bond between the Boc-carbonyl oxygen and the proline's carboxylic acid proton or the valine's N-H.

In a polar protic solvent like methanol (B129727) or water, the equilibrium might shift towards a more extended PPII-like conformation or a disordered state. The characteristic PPII spectrum, with a strong negative minimum below 210 nm and a weak positive maximum above 220 nm, would be a key indicator. nih.gov

The following interactive table summarizes the hypothetical, yet representative, CD spectral data for this compound in different solvent environments, illustrating the expected conformational dependency.

SolventPredominant ConformationWavelength of Negative Maximum (nm)Molar Ellipticity [θ] at Negative Maximum (deg·cm²·dmol⁻¹)Wavelength of Positive Maximum (nm)Molar Ellipticity [θ] at Positive Maximum (deg·cm²·dmol⁻¹)
Cyclohexaneβ-Turn~202-8,000~225+1,500
AcetonitrileMixed β-Turn / Disordered~200-6,500~220+1,000
MethanolPPII-like / Extended~206-12,000~228+800
Water (pH 7)PPII-like / Disordered~204-10,000~225+500

Note: The data in this table are illustrative and based on typical values reported for proline-containing peptides and β-turn model systems. Actual experimental values may vary.

Strategic Applications in Organic Synthesis and Peptide Engineering

Utilization as a Versatile Chiral Building Block in Advanced Synthesis

The inherent chirality and predefined stereochemistry of 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline make it a powerful chiral building block in the asymmetric synthesis of complex molecules. The presence of multiple stereocenters and a conformationally rigid pyrrolidine (B122466) ring allows for a high degree of stereocontrol in subsequent chemical transformations.

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Intermediates

While direct total syntheses of complex natural products explicitly starting from this compound are not extensively documented in readily available literature, the use of its constituent parts, particularly 4-hydroxy-L-proline, is a well-established strategy. For instance, (cis)-4-hydroxy-L-proline serves as a precursor in the stereoselective preparation of analogs of the amino acid fragment found in the antibacterial antibiotic lincomycin. mdpi.comscilit.comresearchgate.net This highlights the potential of hydroxyproline-containing building blocks to provide the necessary chiral scaffold for constructing complex molecular architectures. The Boc-L-valyl moiety, a common dipeptide unit, is frequently incorporated into synthetic peptides and natural product analogs to introduce specific steric and hydrophobic properties.

The combination of these two residues in a single, protected dipeptide offers a streamlined approach for introducing a Val-Hyp motif into a larger synthetic scheme. This is particularly advantageous in the synthesis of peptide-based natural products or their analogs where this sequence is present. The Boc protecting group ensures the stability of the N-terminus during coupling reactions, allowing for the sequential elongation of a peptide chain.

Precursor ApplicationTarget Molecule ClassKey Structural Contribution
Hydroxyproline (B1673980) AnalogsAntibiotic Analogs (e.g., Lincomycin epimers)Chiral pyrrolidine scaffold
Dipeptide IncorporationPeptide-based Natural ProductsIntroduction of Val-Hyp motif with stereocontrol

Scaffold for the Design of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid pyrrolidine ring of the 4-hydroxy-L-proline residue in this compound serves as an excellent scaffold for creating conformationally constrained peptidomimetics. nih.gov By restricting the torsional angles of the peptide backbone, this dipeptide unit can lock a subsequent molecule into a specific three-dimensional arrangement, which is often crucial for biological activity.

Impact on Peptide and Protein Structure-Activity Relationships

The incorporation of this compound into peptide sequences can have a profound impact on their secondary structure and, consequently, their biological activity. The stereochemistry of the 4-hydroxyproline (B1632879) component is particularly influential in dictating the local conformation of the peptide chain.

Modulation of Beta-Turn and Helical Structures in Peptide Sequences

Beta-turns are crucial secondary structures in peptides and proteins, enabling the polypeptide chain to reverse its direction. Proline and its derivatives are well-known inducers of beta-turns. The (4R)-4-hydroxy-L-proline residue, with its hydroxyl group in the trans configuration relative to the carboxyl group, strongly favors a Cγ-exo ring pucker. This puckering preorganizes the backbone dihedral angles (φ and ψ) in a way that promotes the formation of type II' β-turns.

Engineering of Peptide Recognition and Binding Motifs through Stereochemical Control

The precise three-dimensional arrangement of amino acid side chains is critical for the specific recognition and binding of a peptide to its biological target. By introducing the conformationally rigid this compound unit, it is possible to exert a high degree of stereochemical control over the presentation of neighboring amino acid residues. This allows for the engineering of peptide recognition motifs with enhanced affinity and selectivity.

The "proline editing" approach, where hydroxyproline is incorporated into a peptide and then chemically modified, demonstrates the power of using this residue to create functionally diverse peptides. nih.gov This strategy allows for the introduction of various functionalities at the 4-position of proline, thereby fine-tuning the steric and electronic properties of the peptide for optimal target interaction. The defined stereochemistry of the Boc-Val-Hyp dipeptide provides a reliable starting point for such modifications, ensuring that the desired conformational constraints are maintained.

Development of Chemical Probes and Enzyme Inhibitor Scaffolds

The unique structural and conformational properties of this compound also make it a valuable scaffold for the development of chemical probes and enzyme inhibitors.

Hydroxyproline-based scaffolds are versatile for the synthesis of diverse, multi-functionalized pyrrolidines that can be used to probe the ligand-binding sites of biological targets. The Boc-L-valyl portion of the molecule can be systematically modified to explore structure-activity relationships, while the hydroxyproline core provides a rigid framework.

In the context of enzyme inhibition, the design of peptidomimetics often targets the active site of an enzyme. By using a conformationally constrained dipeptide like Boc-Val-Hyp as a scaffold, it is possible to design inhibitors that mimic the transition state of the enzymatic reaction or that bind tightly to a specific subsite of the enzyme. Rational design strategies, often aided by computational modeling, can leverage the defined stereochemistry of this building block to create potent and selective inhibitors. For example, the design of inhibitors for matrix metalloproteinases has been successfully achieved using rationally designed scaffolds that present key binding functionalities in a precise spatial orientation.

ApplicationDesign PrincipleKey Feature of Boc-Val-Hyp
Chemical ProbesRigid scaffold for functionalizationDefined stereochemistry and modifiable valine residue
Enzyme InhibitorsMimicking transition states or binding to subsitesConformational constraint and specific side-chain presentation

Computational Chemistry and Theoretical Modeling of 1 Boc L Valyl 4r 4 Hydroxy L Proline

Quantum Mechanical Calculations of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its stability, reactivity, and intermolecular interactions. For 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline, methods like Density Functional Theory (DFT) and Hartree-Fock are employed to solve the electronic Schrödinger equation, yielding a wealth of information about its behavior.

Detailed computational studies on proline and hydroxyproline (B1673980) dipeptide analogues have established a framework for such analyses. dntb.gov.ua These studies investigate the molecule's conformational behavior by mapping the potential energy surface as a function of backbone dihedral angles, the puckering of the pyrrolidine (B122466) ring, and the cis/trans isomerism of the valyl-proline peptide bond. dntb.gov.ua

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more readily polarizable and reactive. The spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is typically localized on electron-rich regions, such as the oxygen atoms of the carboxyl and carbonyl groups, while the LUMO is found on electron-deficient sites.

Further analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP map highlights regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets like proteins or enzymes. Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be quantified from the HOMO and LUMO energies to build a comprehensive reactivity profile.

Table 1: Illustrative Quantum Mechanical Properties for a Dipeptide Scaffold Like this compound (Calculated at the B3LYP/6-31G* Level of Theory).
PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVRegion of electron donation (nucleophilicity)
Energy of LUMO-0.8 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.7 eVIndicator of chemical stability and reactivity
Dipole Moment3.2 DebyeMeasure of overall polarity and solubility
Chemical Hardness (η)2.85 eVResistance to change in electron configuration
Electronegativity (χ)3.65 eVAbility to attract electrons

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While QM calculations provide a static picture of electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the exploration of the conformational landscape that this compound can access in a given environment, such as in aqueous solution. researchgate.netmanchester.ac.uk

By simulating the dipeptide in a box of explicit water molecules, researchers can analyze the formation and dynamics of hydrogen bonds between the peptide and the solvent. This provides insights into its solubility and the stability of different conformations. acs.org Advanced sampling techniques, such as replica exchange MD or metadynamics, can be used to overcome energy barriers and ensure a thorough exploration of the conformational space, revealing the relative populations of different structural states. manchester.ac.ukacs.org

Analysis of MD trajectories can yield important structural and dynamic information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radius of Gyration (Rg): To measure the compactness of the molecule. nih.gov

Hydrogen Bond Analysis: To quantify interactions with solvent or other molecules.

Principal Component Analysis (PCA): To identify the dominant modes of motion and conformational substates. nih.gov

These simulations are crucial for understanding how the molecule behaves in a physiological context and for providing realistic starting structures for docking studies.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Aqueous Solution.
ParameterValue/SettingPurpose
Force FieldAMBER, CHARMM, or GROMOSDefines the potential energy function for atomic interactions.
Solvent ModelTIP3P or SPC/E WaterProvides an explicit representation of the aqueous environment.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
Simulation Time100 ns - 1 µsDuration needed to sample significant conformational changes.
Time Step2 fsIntegration time step for solving equations of motion.

De Novo Design and Virtual Screening of Related Proline Derivatives for Specific Applications

The structure of this compound serves as an excellent starting point, or scaffold, for de novo design and virtual screening efforts aimed at discovering new molecules with specific biological activities. nih.govacs.org These computational techniques are central to modern drug discovery, enabling the rapid evaluation of large chemical libraries and the rational design of novel compounds. nih.govnih.gov

De novo design involves building new molecules from scratch, often by adding or modifying functional groups on a core scaffold. Starting with the proline derivative, algorithms can suggest modifications to enhance binding affinity to a specific protein target, improve pharmacokinetic properties, or introduce novel functionalities. For example, replacing the Boc protecting group or modifying the valine side chain could lead to derivatives with altered properties. nih.govresearchgate.net

Virtual screening, on the other hand, involves computationally docking a large library of existing compounds against the binding site of a target protein to identify potential "hits". nih.govfabad.org.tr If this compound is known to have some affinity for a target, its structure can be used to create a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. The pharmacophore is then used to rapidly screen databases of millions of compounds, filtering for those that match the required spatial arrangement. youtube.com

Studies on proline-containing peptidomimetics have successfully used these approaches to design inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4). nih.govresearchgate.net A similar workflow could be applied using the title compound as a template to identify novel inhibitors for other proline-recognizing enzymes.

Table 3: A Generalized Workflow for Virtual Screening Using a Proline-Based Scaffold.
StepDescriptionComputational Tools
1. Target Identification & PreparationSelect a protein target and prepare its 3D structure (e.g., from PDB), adding hydrogens and assigning charges.Schrödinger Maestro, MOE
2. Scaffold-Based Library DesignGenerate a virtual library of compounds based on the this compound scaffold.MarvinSketch, RDKit
3. High-Throughput Virtual Screening (HTVS)Rapidly dock the library into the target's active site using simplified scoring functions to filter out non-binders.Glide, AutoDock Vina
4. Refined Docking & ScoringRe-dock the top-scoring hits from HTVS using more accurate methods and scoring functions to rank them.Glide SP/XP, GOLD
5. Post-Docking AnalysisAnalyze the binding poses of the best candidates, examining key interactions (hydrogen bonds, hydrophobic contacts).PyMOL, LigPlot+
6. ADME/Tox PredictionPerform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties for the final hits.QikProp, PreADMET

Emerging Research Frontiers and Methodological Advancements

Innovation in Green Chemistry Approaches for Sustainable Synthesis of Proline Derivatives

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing proline derivatives. These green approaches aim to minimize hazardous waste, reduce solvent consumption, and improve atom economy compared to traditional methods.

Key innovations in this area include:

Biocatalysis : Enzymes are being employed to create proline derivatives with high selectivity and efficiency, often under mild reaction conditions. For example, enzyme-catalyzed amidation of unprotected L-proline has been demonstrated to proceed without racemization, a common issue in chemical synthesis. rsc.org This biocatalytic process avoids hazardous reagents like thionyl chloride and significantly improves atom efficiency from approximately 45.5% to 86.4%. rsc.org

Aqueous and Solvent-Free Reactions : Water is being utilized as a green solvent for the synthesis of proline-based cyclic dipeptides. researchgate.net One-pot deprotection and cyclization reactions in water provide an efficient and environmentally friendly pathway, simplifying product isolation and reducing reliance on volatile organic compounds. researchgate.net Similarly, L-proline has been used as a catalyst for Mannich-type reactions under solvent-free conditions, further reducing the environmental impact. rsc.org

Advanced Synthesis Technologies : Novel platforms are emerging that inherently possess green advantages. "Molecular Hiving™," a tag-assisted liquid-phase peptide synthesis technology, significantly reduces the consumption of organic solvents and expensive reagents. youtube.com This method facilitates the synthesis of peptides without using carcinogenic, mutagenic, or toxic to reproduction (CMR) substances, making it highly attractive for pharmaceutical applications. youtube.com Continuous flow processes also contribute to greener synthesis by minimizing waste and allowing for the recycling of solvents and catalysts. rsc.org

These green methodologies represent a significant step forward in the sustainable production of complex molecules like 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline.

ParameterTraditional SynthesisGreen Chemistry ApproachExample/Advantage
SolventOften uses halogenated or volatile organic compounds (VOCs)Water, eco-friendly organic solvents, or solvent-free conditionsWater-mediated synthesis of cyclic dipeptides avoids VOCs. researchgate.net
CatalystHeavy metals or harsh chemical reagentsBiocatalysts (enzymes) or organocatalysts like L-prolineEnzyme-catalyzed amidation avoids hazardous waste (SO2, HCl). rsc.org
Waste GenerationHigh, often producing hazardous by-productsMinimized waste, often with water as the only by-productBiocatalytic amidation produces only water as a by-product. rsc.org
Atom EconomyLower, due to use of protecting groups and activating agentsHigher, maximizing the incorporation of starting materials into the final productImprovement from 45.5% to 86.4% in enzyme-catalyzed amidation. rsc.org
Reaction ConditionsOften requires extreme temperatures and pressuresMild conditions (e.g., room temperature)L-proline catalyzed reactions can be run at room temperature. rsc.org

Exploration of Novel Supramolecular Assemblies Incorporating Modified Prolines

Modified prolines, particularly those functionalized at the 4-position of the pyrrolidine (B122466) ring like (4R)-4-hydroxy-L-proline, are pivotal in the field of supramolecular chemistry. nih.gov The unique conformational rigidity of the proline ring, combined with strategically placed functional groups, allows these molecules to act as programmable building blocks, or "tectons," for the rational design of complex, self-assembling architectures. nih.gov

Researchers are exploiting the properties of modified prolines to create a variety of novel supramolecular structures:

Supramolecular Peptide Frameworks (SPFs) : Short oligopeptides containing hydroxyproline (B1673980) have been shown to self-assemble into crystalline, porous frameworks. nih.govacs.org The hydroxyl group at the 4-position plays a crucial role, forming predictable hydrogen-bonding interactions that direct the assembly of the peptide helices. nih.govacs.org The precise placement of these hydroxyl groups allows for exceptional control over the topology of the resulting H-bonding network, leading to materials with potential applications in catalysis and separation. nih.govacs.org

Metallo-Peptide Nanoparticles and Cages : By functionalizing polyproline helices with metal-binding moieties, researchers have engineered their assembly into discrete nanoparticles and cages. rsc.orgyoutube.com The primary sequence of the proline-containing peptide is crucial for controlling the divergent assembly into different types of nanostructures. rsc.org These bio-inspired materials are being explored for applications in drug delivery and bioimaging. rsc.org

Functionalized Nanomaterials : Proline derivatives can be assembled onto the surface of other materials to create functional hybrids. For instance, proline amphiphiles have been shown to form supramolecular assemblies on carbon nanotubes, creating a heterogenized catalyst for enantioselective reactions in water. researchgate.net

The ability to rationally design these constructs stems from the predictable structure of the polyproline helix and the well-defined orientation of functional groups on the exterior of the helix. nih.govresearchgate.net This allows for precise control over intermolecular interactions, paving the way for the creation of advanced biomaterials with tunable features. acs.org

Supramolecular AssemblyRole of Modified ProlineKey InteractionsPotential Application
Peptide FrameworksActs as a rigid, chiral building block; 4-OH group directs assembly. nih.govHydrogen bonding, dispersion interactions. researchgate.netSeparation, catalysis, sensing. nih.gov
Metallo-Peptide NanoparticlesForms a helical scaffold; sequence controls assembly. rsc.orgMetal coordination, hydrophobic interactions.Drug delivery, bioimaging. rsc.org
Amphiphilic NanoribbonsServes as a chiral head group in an amphiphilic molecule. researchgate.netHydrophobic interactions, hydrogen bonding.Heterogeneous catalysis. researchgate.net
Metallo-Peptide CagesFunctions as a chiral, helical ligand of varying length. youtube.comMetal coordination (e.g., with Palladium).Biomedical science, molecular machines. youtube.com

Development of Automated Synthesis Platforms for High-Throughput Production of Proline-Containing Peptides

The synthesis of peptides, especially those containing structurally unique or challenging residues like proline, has been revolutionized by automation. americanpeptidesociety.orgmolecularcloud.org Building on the foundational technology of Solid-Phase Peptide Synthesis (SPPS) developed by Bruce Merrifield, modern automated platforms have dramatically increased the efficiency, reproducibility, and throughput of peptide production. americanpeptidesociety.orgpressbooks.pub

Methodological advancements in this domain include:

High-Throughput Parallel Synthesis : Modern synthesizers can produce large libraries of distinct peptides simultaneously. molecularcloud.org These systems use formats like 96-well plates to conduct many parallel syntheses at a small scale, which is ideal for screening and drug discovery applications. researchgate.net This allows for the rapid exploration of structure-activity relationships by systematically varying amino acid sequences.

Advanced Chemistries and Protocols : Automation has standardized the repetitive deprotection, coupling, and washing steps of SPPS, minimizing human error. americanpeptidesociety.org The development of robust chemical strategies, such as those using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups, is central to this success. molecularcloud.orgnih.gov The compound this compound is an example of a building block designed for the Boc strategy.

Automated Fast-Flow Synthesis : A recent innovation is the development of automated fast-flow instruments that can significantly accelerate peptide synthesis. amidetech.com By using high-performance liquid chromatography (HPLC) pumps to continuously deliver reagents at elevated temperatures, these systems can incorporate amino acid residues in as little as 40 seconds, allowing for the production of peptide chains up to 164 amino acids long in a matter of hours. amidetech.com

Specialized Methods for Modified Residues : New techniques have been developed to facilitate the incorporation of modified prolines. One such approach, termed "proline editing," uses automated SPPS to incorporate a protected hydroxyproline residue. nih.gov After the main peptide chain is assembled, the hydroxyl group is selectively deprotected and modified on the solid support, providing access to a wide array of functionalized proline derivatives without requiring extensive solution-phase synthesis for each building block. nih.gov

These automated platforms are essential tools for overcoming the inherent challenges of synthesizing proline-rich sequences, which can impede the rate of peptide bond formation and even cause the ribosome to stall in biological systems. embopress.org

Synthesis PlatformPrincipleKey FeaturesRelevance to Proline Peptides
Automated Batch SPPSStepwise synthesis on a solid resin support in a single reaction vessel. nih.govHigh reliability, reproducibility, walk-away operation. americanpeptidesociety.orgStandard method for routine synthesis of peptides containing Boc- or Fmoc-protected proline derivatives. nih.gov
Parallel/High-Throughput SynthesizersSimultaneous synthesis of multiple peptides in separate reactors (e.g., well plates). researchgate.netEnables rapid creation of peptide libraries for screening. molecularcloud.orgIdeal for structure-activity relationship studies of proline-containing analogues.
Automated Fast-Flow SynthesisContinuous flow of reagents over the solid support at high temperatures. amidetech.comDramatically reduced cycle times (hours vs. days); synthesis of long peptides (>150 aa). amidetech.comOvercomes the slow kinetics often associated with proline coupling steps. embopress.org
"Proline Editing" via Automated SPPSPost-synthesis modification of an incorporated hydroxyproline residue on the solid phase. nih.govAllows for late-stage diversification to create diverse proline analogues. nih.govEfficiently generates libraries of peptides with various 4-substituted prolines. nih.gov

Q & A

Q. What are the optimal strategies for synthesizing and protecting 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline in peptide chemistry?

Methodological Answer: The synthesis of this compound involves stereoselective protection of the hydroxyproline moiety. In , NaBH₄ reduction of a precursor yielded (4R)-4-hydroxy-L-proline with a diastereomeric ratio (dr) of 2.5:1, while optimized conditions (e.g., using alternative reducing agents) improved dr to 12:1. Subsequent protection with TBSOTf (tert-butyldimethylsilyl triflate) achieved >85% yield for TBS-protected derivatives . For Boc protection of the valine residue, standard Boc-chemistry (e.g., Boc₂O in THF/water) is recommended, followed by coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to the hydroxyproline backbone. Deprotection of TBS groups can be performed using TBAF (tetrabutylammonium fluoride) in anhydrous THF .

Q. How can researchers ensure stereochemical purity of (4R)-4-hydroxy-L-proline derivatives during synthesis?

Methodological Answer: Stereochemical integrity is validated using chiral GC or HPLC. highlights gas chromatography (GC) with enantioselective columns (e.g., Chirasil-Val) to resolve L- and D-hydroxyproline enantiomers, using allo-4-hydroxy-D-proline as an internal standard . Polarimetry ([α]²⁵/D = −75.6°, c = 1 in H₂O) and ¹H/¹³C NMR (e.g., coupling constants for cis/trans isomers) are complementary techniques. For instance, the (4R) configuration can be confirmed via NOESY correlations between the hydroxy group and adjacent protons .

Q. What analytical methods are recommended for characterizing Boc-protected hydroxyproline intermediates?

Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical. specifies using SMILES strings (O[C@H]1CNC@@HC(O)=O) and InChI keys to verify structural identity. For purity assessment, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is ideal, with UV detection at 220 nm. Melting point analysis (273°C decomposition) and optical rotation comparisons to literature values further ensure quality .

Advanced Research Questions

Q. How does this compound influence protein fibrillization kinetics, and what mechanistic insights exist?

Methodological Answer: and demonstrate that 4-hydroxy-L-proline derivatives inhibit lysozyme fibrillization via preferential binding to aggregation-prone intermediates. Thioflavin T (ThT) fluorescence assays show a 50% reduction in emission intensity at 0.5 M 4-hydroxy-L-proline, indicating disrupted β-sheet formation. Isothermal titration calorimetry (ITC) reveals exothermic binding (ΔH = −29.36 kJ/mol at 1 M), suggesting strong osmolyte-protein interactions during the elongation phase . To replicate, incubate lysozyme (10 mg/mL in 50 mM glycine, pH 2.7) with 0.5–1 M hydroxyproline analogs at 37°C, and monitor aggregation via turbidity (600 nm) or TEM.

Q. What is the metabolic fate of (4R)-4-hydroxy-L-proline in mammalian systems, and how does its Boc-valyl modification alter bioavailability?

Methodological Answer: In humans, (4R)-4-hydroxy-L-proline is catabolized to glyoxylate via proline dehydrogenase (PRODH) and hydroxyproline oxidase ( ). Glyoxylate overproduction can lead to calcium oxalate nephropathy, making isotopic tracing (e.g., ¹³C-labeled hydroxyproline) essential for metabolic flux studies. Boc-valyl protection delays enzymatic hydrolysis, as shown in : adenylation domains (e.g., CcbC) exhibit 23-fold lower affinity for Boc-protected derivatives (Km = 0.5 mM for L-proline vs. 11.5 mM for 4-hydroxy-L-proline). To assess bioavailability, administer Boc-protected compounds in murine models and quantify urinary glyoxylate via LC-MS .

Q. Can this compound serve as a substrate for engineered adenylation domains in nonribosomal peptide synthesis?

Methodological Answer: indicates strict substrate specificity in adenylation (A) domains. While CcbC activates L-proline (kcat = 45 min⁻¹), it shows negligible activity toward Boc-protected or branched analogs. To engineer compatibility, perform site-directed mutagenesis on conserved A-domain residues (e.g., Asp235 in GrsA) and screen for activity using ATP-PPᵢ exchange assays. Kinetic parameters (Km, kcat) can be optimized via iterative saturation mutagenesis, as demonstrated for 4-ethyl-L-proline activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.